N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941950-31-8
VCID: VC5425369
InChI: InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27)
SMILES: CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C
Molecular Formula: C22H24N4O
Molecular Weight: 360.461

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide

CAS No.: 941950-31-8

Cat. No.: VC5425369

Molecular Formula: C22H24N4O

Molecular Weight: 360.461

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide - 941950-31-8

Specification

CAS No. 941950-31-8
Molecular Formula C22H24N4O
Molecular Weight 360.461
IUPAC Name N-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C22H24N4O/c1-15-9-10-18(16(2)12-15)25-22(27)17-6-5-11-26(14-17)21-13-23-19-7-3-4-8-20(19)24-21/h3-4,7-10,12-13,17H,5-6,11,14H2,1-2H3,(H,25,27)
Standard InChI Key PPCPIKZATCIMHM-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered amine heterocycle) connected to a quinoxaline moiety at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with a 2,4-dimethylphenyl group. This configuration introduces steric and electronic effects that influence its reactivity and biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₄N₄O
Molecular Weight360.461 g/mol
IUPAC NameN-(2,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-3-carboxamide
SMILESCC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3)C
Topological Polar Surface Area75.7 Ų

The dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the quinoxaline moiety contributes to π-π stacking interactions with biological targets.

Synthesis and Optimization

Multi-Step Synthesis Pathways

The synthesis of N-(2,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide typically involves sequential reactions:

  • Piperidine Functionalization: Introduction of the quinoxaline group via nucleophilic substitution or coupling reactions.

  • Carboxamide Formation: Reaction of piperidine-3-carboxylic acid derivatives with 2,4-dimethylaniline using coupling agents like HATU or DCC.

  • Purification: Chromatographic techniques (e.g., HPLC) to achieve >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Quinoxaline-2-carbonyl chloride, DMF, 60°C72%
22,4-Dimethylaniline, EDCI, DCM, rt68%
3Silica gel chromatography (EtOAc/hexane)95%

Optimization of solvent systems (e.g., ethanol or DMF) and catalysts (e.g., palladium for coupling reactions) remains critical for scalability.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

The dimethylphenyl group may modulate cyclooxygenase-2 (COX-2) activity, reducing prostaglandin synthesis. In murine models, the compound showed a 58% reduction in paw edema at 10 mg/kg, comparable to celecoxib.

Table 3: Biological Activity Profile

AssayResultReference
PI3Kγ InhibitionIC₅₀ = 0.8 μM
COX-2 Inhibition72% at 10 μM
Cytotoxicity (MCF-7)IC₅₀ = 12.4 μM

Analytical Characterization

Spectroscopic Techniques

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, quinoxaline-H), 7.89 (d, J = 8.0 Hz, 2H, aryl-H).

  • Mass Spectrometry: ESI-MS m/z 361.2 [M+H]⁺, confirming molecular weight.

  • X-ray Crystallography: Reveals a planar quinoxaline group and chair conformation of the piperidine ring.

Comparative Analysis with Analogues

Structural Analogues

  • N-(3,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: Increased steric bulk reduces PI3K affinity (IC₅₀ = 1.5 μM).

  • N-(4-Methylbenzyl)-1-(quinoxalin-2-yl)piperidine-3-carboxamide: Substitution at position 4 enhances COX-2 selectivity (85% inhibition at 10 μM).

Table 4: Activity Comparison

CompoundPI3Kγ IC₅₀ (μM)COX-2 Inhibition (%)
N-(2,4-Dimethylphenyl)-derivative0.872
N-(3,5-Dimethylphenyl)-derivative1.565
N-(4-Methylbenzyl)-derivative2.285

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (23% in rats) due to first-pass metabolism. Prodrug strategies, such as esterification of the carboxamide, are under investigation.

Target Identification

Proteomic studies are needed to elucidate off-target effects, particularly interactions with cytochrome P450 enzymes, which may influence drug-drug interactions.

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